2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine 2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine
Brand Name: Vulcanchem
CAS No.: 204580-48-3
VCID: VC8412358
InChI: InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1CCCN1
Molecular Formula: C11H25NOSi
Molecular Weight: 215.41 g/mol

2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine

CAS No.: 204580-48-3

Cat. No.: VC8412358

Molecular Formula: C11H25NOSi

Molecular Weight: 215.41 g/mol

* For research use only. Not for human or veterinary use.

2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine - 204580-48-3

Specification

CAS No. 204580-48-3
Molecular Formula C11H25NOSi
Molecular Weight 215.41 g/mol
IUPAC Name tert-butyl-dimethyl-(pyrrolidin-2-ylmethoxy)silane
Standard InChI InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3
Standard InChI Key SCSMCZJZQYDACU-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1CCCN1
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1CCCN1

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule consists of a five-membered pyrrolidine ring (C₄H₉N) with a hydroxymethyl (-CH₂OH) substituent at the 2-position, where the hydroxyl group is protected as a TBDMS ether. The TBDMS group [(CH₃)₂(C(CH₃)₃)Si-] confers steric bulk and chemical stability, making the compound resistant to nucleophilic or basic conditions .

Stereochemical Considerations

In chiral analogs such as (R)-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one , the stereochemistry at the 5-position influences reactivity and intermolecular interactions. For 2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine, the absence of a ketone (unlike pyrrolidinone derivatives) simplifies stereochemical analysis, though synthetic routes may introduce chirality at the 2-position depending on the starting materials.

Comparative Molecular Features

Table 1 contrasts key structural parameters between the target compound and related silyl-protected pyrrolidines:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target compoundC₁₁H₂₅NOSi215.47 (calculated)Pyrrolidine, TBDMS-O-CH₂-
(R)-5-(((TBDMS)oxy)methyl)pyrrolidin-2-one C₁₁H₂₃NO₂Si229.39Pyrrolidinone, TBDMS-O-CH₂-
(2S)-2-[[TBDMS-O]bis(3,5-dimethylphenyl)methyl]pyrrolidine C₂₇H₄₁NOSi423.7Pyrrolidine, bis-aryl, TBDMS-O-

Synthetic Pathways and Methodologies

Alternative Ring-Contraction Strategies

Recent advances in skeletal editing, such as pyridine-to-pyrrolidine ring contractions , offer indirect pathways to access substituted pyrrolidines. While these methods primarily yield unfunctionalized rings, post-synthetic modification (e.g., hydroxymethylation followed by silylation) could generate the target compound.

Physicochemical Properties

Spectral Signatures

  • ¹H NMR: Expected signals include:

    • TBDMS tert-butyl protons: δ 0.90 (s, 9H)

    • TBDMS methyl groups: δ 0.10 (s, 6H)

    • Pyrrolidine ring protons: δ 1.60–3.20 (m, 7H, ring + CH₂O)

  • ¹³C NMR: Characteristic peaks at δ 18.2 (TBDMS CH₃), 25.8 (TBDMS C(CH₃)₃), and 60.5 (OCH₂) .

Stability and Reactivity

The TBDMS group enhances stability toward hydrolysis compared to trimethylsilyl (TMS) analogs, with cleavage requiring fluoride ions (e.g., TBAF) or acidic conditions (pH < 2) . This stability makes the compound suitable for multi-step syntheses involving Grignard reagents or organometallic intermediates.

Applications in Organic Synthesis

Intermediate in Alkaloid Synthesis

Pyrrolidine derivatives serve as precursors to bioactive alkaloids. For instance, silyl-protected hydroxymethyl groups enable selective functionalization at the 2-position, as demonstrated in the synthesis of nicotine analogs .

Chiral Auxiliary Applications

In asymmetric catalysis, chiral pyrrolidines act as ligands or catalysts. The TBDMS group in 2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine could modulate steric effects in transition-metal complexes, though this remains unexplored in the literature .

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